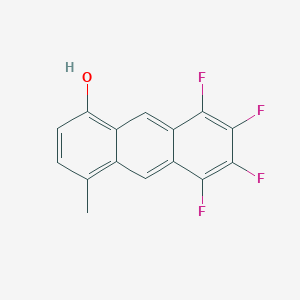
5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL is a chemical compound with the molecular formula C15H8F4O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four fluorine atoms and a hydroxyl group on the anthracene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL typically involves the fluorination of 4-methylanthracen-1-OL. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available anthracene derivatives. The process includes selective methylation, followed by hydroxylation and subsequent fluorination. The reaction conditions are optimized to achieve high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of 5,6,7,8-tetrafluoro-4-methylanthracen-1-one.
Reduction: Formation of 5,6,7,8-tetrafluoro-4-methylanthracene.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL involves its interaction with molecular targets through its hydroxyl and fluorine groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can participate in electrostatic interactions and influence the compound’s lipophilicity. These interactions can affect the compound’s binding affinity and specificity towards its targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylanthracen-1-OL: Lacks the fluorine atoms, resulting in different chemical and physical properties.
5,6,7,8-Tetrafluoroanthracen-1-OL: Similar structure but without the methyl group, affecting its reactivity and applications.
5,6,7,8-Tetrafluoro-4-methylanthracene:
Uniqueness
5,6,7,8-Tetrafluoro-4-methylanthracen-1-OL is unique due to the combination of fluorine atoms and a hydroxyl group on the anthracene ring. This combination imparts distinct chemical properties, such as increased stability and unique reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
185432-95-5 |
|---|---|
Fórmula molecular |
C15H8F4O |
Peso molecular |
280.22 g/mol |
Nombre IUPAC |
5,6,7,8-tetrafluoro-4-methylanthracen-1-ol |
InChI |
InChI=1S/C15H8F4O/c1-6-2-3-11(20)8-5-10-9(4-7(6)8)12(16)14(18)15(19)13(10)17/h2-5,20H,1H3 |
Clave InChI |
OTKFBUZZOVUKAY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C3C(=CC2=C(C=C1)O)C(=C(C(=C3F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


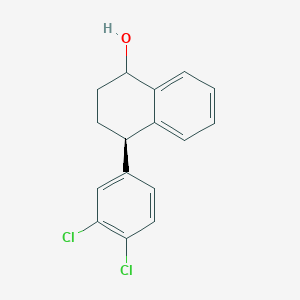
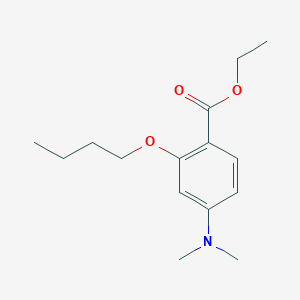
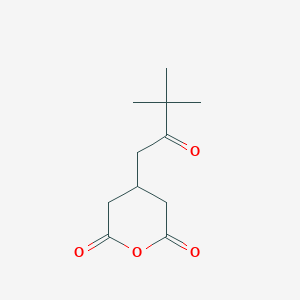
![4,4'-[Naphthalene-1,5-diylbis(oxy)]dibenzoic acid](/img/structure/B14247603.png)
![2,2-Dimethyl-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B14247607.png)
![5-Methoxy-2-methyl[1,3]thiazolo[5,4-c]quinolin-4(5H)-one](/img/structure/B14247608.png)
![Bicyclo[7.2.0]undecan-5-one, 10,10-dimethyl-2-methylene-, (1S,9R)-](/img/structure/B14247615.png)
![(2R)-2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}propanamide](/img/structure/B14247623.png)
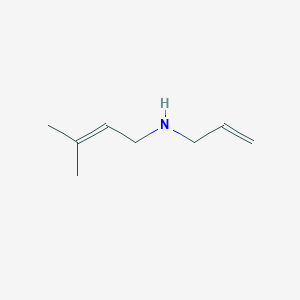
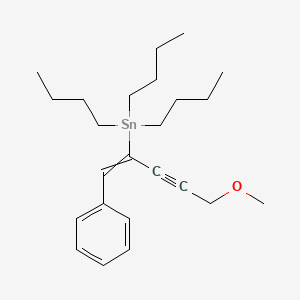
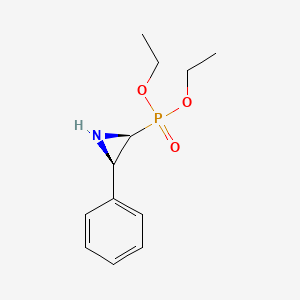
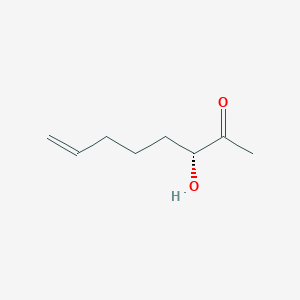
![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
![2-Propanol, 1-(4-methylphenoxy)-3-[(2-methylphenyl)amino]-](/img/structure/B14247675.png)
